![molecular formula C15H16N6O3S B2653448 N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 1795416-28-2](/img/structure/B2653448.png)
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Heterocyclic Compound Development
Research efforts have been dedicated to synthesizing new heterocyclic compounds, including sulfonamido moieties. These compounds are of interest due to their potential antibacterial properties. For instance, Azab, Youssef, and El-Bordany (2013) focused on synthesizing novel heterocyclic compounds aiming to explore their use as antibacterial agents, resulting in compounds with significant activity (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013). Similarly, another study developed efficient strategies for preparing sulfonylated furan or imidazo[1,2-a]pyridine derivatives, highlighting their synthetic versatility and potential applications in medicinal chemistry (Zhiming Cui, B. Zhu, Xuechen Li, & H. Cao, 2018).
Biological Activities and Applications
Several studies have synthesized and evaluated compounds for their cytotoxic activities. For example, Yang et al. (2010) synthesized heterocycle-substituted phthalimide derivatives, which were evaluated for cytotoxic activity against human cancer cell lines, showcasing the potential of these compounds in cancer therapy (Ya Jun Yang, Yanan Yang, Jian-shuang Jiang, Zi-ming Feng, H. Liu, Xian-dao Pan, & Peicheng Zhang, 2010).
Chemical Properties and Structural Analysis
The structural and physicochemical properties of these compounds have been a focus of research to better understand their applications. Asiri, Faidallah, Alamry, Ng, and Tiekink (2012) investigated the molecular structure of a related compound, revealing significant twists and interactions that could influence its biological activity and potential applications in drug design (A. Asiri, H. Faidallah, K. Alamry, S. Ng, & E. Tiekink, 2012).
Antioxidant Activity
Research on the antioxidant properties of these compounds has shown promising results. Aliabadi and Mahmoodi (2016) synthesized pyranopyrazoles and evaluated their antioxidant activity, finding some derivatives to exhibit higher activity than standard antioxidants, highlighting the potential of these compounds in oxidative stress-related applications (R. Aliabadi & Nosrat O. Mahmoodi, 2016).
Innovative Synthesis Methods
Innovative synthesis methods for these compounds have also been explored to improve efficiency and environmental friendliness. For example, Shinde and Rode (2017) investigated a two-phase system for synthesizing furylmethane derivatives, demonstrating a high-yield and clean synthesis method that could be applied to a wide range of furan derivatives (Suhas Shinde & C. V. Rode, 2017).
Eigenschaften
IUPAC Name |
N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]-1-methylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O3S/c1-19-10-14(16-11-19)25(22,23)17-4-5-20-6-7-21-15(20)9-12(18-21)13-3-2-8-24-13/h2-3,6-11,17H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVBXDIGEUZBNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
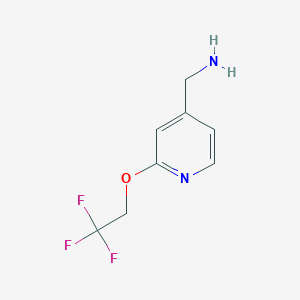
![2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2653371.png)

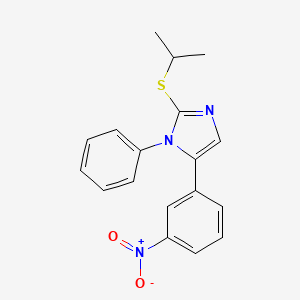



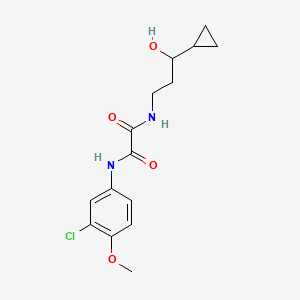
![1-(3-chlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2653379.png)

![6-Oxa-4-azaspiro[2.4]heptan-5-one](/img/structure/B2653383.png)
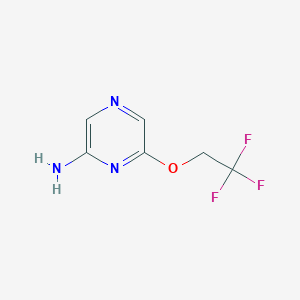
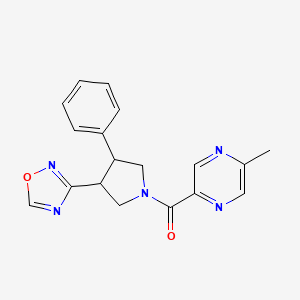
![N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methylpropyl)ethanediamide](/img/structure/B2653387.png)
